molecular formula C20H19BrN6 B2559763 3-(4-Bromophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline CAS No. 129177-23-7

3-(4-Bromophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline

Cat. No.: B2559763
CAS No.: 129177-23-7
M. Wt: 423.318
InChI Key: SFJVRLJJDZQDKI-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the triazoloquinazoline family, known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(4-Bromophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can disrupt signaling pathways that are crucial for cell proliferation and survival. The compound also interacts with proteins involved in DNA repair and apoptosis, enhancing its potential as an anticancer agent .

Cellular Effects

The effects of this compound on cells are profound. It has been observed to induce apoptosis in cancer cells by activating caspases, which are enzymes that play essential roles in programmed cell death. Additionally, the compound affects cell signaling pathways such as the PI3K/Akt and MAPK pathways, leading to reduced cell proliferation and increased cell death. It also influences gene expression by modulating transcription factors that control the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of kinases, preventing their phosphorylation activity. This binding inhibits downstream signaling pathways that are essential for cancer cell survival and proliferation. The compound also induces DNA damage by generating reactive oxygen species (ROS), which leads to the activation of DNA damage response pathways and ultimately cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-bromoaniline with 2-cyanobenzaldehyde to form an intermediate, which is then cyclized with hydrazine hydrate to yield the triazoloquinazoline core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization and chromatographic techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

3-(4-Bromophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-5-(4-methylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline stands out due to its specific structural features that confer unique biological activities. Its ability to inhibit PCAF and its potential as an anticancer agent make it a compound of significant interest in medicinal chemistry .

Properties

IUPAC Name

3-(4-bromophenyl)-5-(4-methylpiperazin-1-yl)-[1,2,4]triazolo[4,3-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN6/c1-25-10-12-26(13-11-25)20-22-17-5-3-2-4-16(17)19-24-23-18(27(19)20)14-6-8-15(21)9-7-14/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJVRLJJDZQDKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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